N-cyclohexyl-4-fluoroaniline
Overview
Description
N-cyclohexyl-4-fluoroaniline is an organic compound with the molecular formula C12H16FN. It is a derivative of aniline, where the amino group is substituted with a cyclohexyl group and a fluorine atom is attached to the benzene ring.
Scientific Research Applications
N-cyclohexyl-4-fluoroaniline has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Polymers: The compound is utilized in the production of specialty polymers with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of fluorinated anilines on biological systems.
Safety and Hazards
Future Directions
N-cyclohexyl-4-fluoroaniline holds immense potential for scientific research. With its unique structure and properties, this material finds applications in various fields like pharmaceuticals, polymers, and organic synthesis.
Relevant Papers The paper “Synthesis of anilines” provides a comprehensive overview of the methods used in the synthesis of anilines, which could be relevant to the synthesis of this compound . Another paper discusses the formation of hydrogen-bonded supramolecular frameworks in 4-fluoroanilinium, which could provide insights into the behavior of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclohexyl-4-fluoroaniline can be synthesized through several methods. One common approach involves the reduction of 4-fluoronitrobenzene followed by the reaction with cyclohexylamine. The reduction of 4-fluoronitrobenzene can be achieved using hydrogen gas in the presence of a palladium catalyst. The resulting 4-fluoroaniline is then reacted with cyclohexylamine under reflux conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors for the reduction step and automated systems for the subsequent amination reaction can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-cyclohexyl-4-fluorobenzeneamine oxide.
Reduction: The compound can be reduced to form N-cyclohexyl-4-fluorobenzeneamine.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: N-cyclohexyl-4-fluorobenzeneamine oxide.
Reduction: N-cyclohexyl-4-fluorobenzeneamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-fluoroaniline involves its interaction with specific molecular targets. The cyclohexyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atom can form strong hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
N-cyclohexyl-4-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
N-cyclohexyl-4-bromoaniline: Contains a bromine atom instead of fluorine.
N-cyclohexyl-4-iodoaniline: Contains an iodine atom instead of fluorine.
Uniqueness: N-cyclohexyl-4-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size allow for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-cyclohexyl-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRWGOMUADRKSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452558 | |
Record name | N-cyclohexyl-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136684-94-1 | |
Record name | N-cyclohexyl-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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